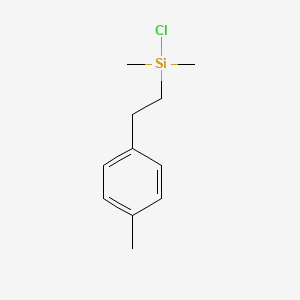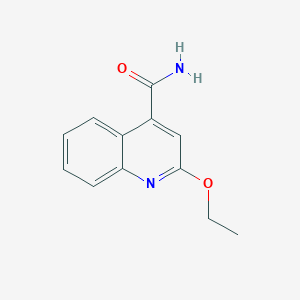
Chlorodimethyl(4-methylphenethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chlorodimethyl(4-methylphenethyl)silane is a chemical compound that belongs to the class of organosilicon compounds It features a silicon atom bonded to two methyl groups, a chlorine atom, and a 4-methylphenethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of chlorodimethyl(4-methylphenethyl)silane typically involves the reaction of 4-methylphenethylmagnesium bromide with chlorodimethylsilane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of chlorodimethylsilane. The general reaction scheme is as follows:
4-methylphenethylmagnesium bromide+chlorodimethylsilane→this compound+MgBrCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Chlorodimethyl(4-methylphenethyl)silane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as alcohols or amines, to form corresponding silane derivatives.
Oxidation: The silicon-carbon bonds can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with different substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in the presence of a base, such as sodium hydroxide, and an appropriate solvent, like tetrahydrofuran.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Major Products
Nucleophilic Substitution: Produces various silane derivatives depending on the nucleophile used.
Oxidation: Forms silanols or siloxanes.
Reduction: Results in different silane compounds with altered substituents.
科学研究应用
Chlorodimethyl(4-methylphenethyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the development of new materials with unique properties.
Biology: Investigated for its potential use in modifying biomolecules for improved stability and functionality.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of specialty coatings and adhesives, where its unique chemical properties enhance performance.
作用机制
The mechanism of action of chlorodimethyl(4-methylphenethyl)silane involves its ability to form stable bonds with other molecules through its silicon atom. The silicon-carbon bonds in the compound are highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting molecules.
相似化合物的比较
Chlorodimethyl(4-methylphenethyl)silane can be compared with other similar organosilicon compounds, such as:
Chlorodimethylsilane: Lacks the 4-methylphenethyl group, making it less versatile in certain applications.
Trimethylchlorosilane: Contains three methyl groups instead of the 4-methylphenethyl group, resulting in different reactivity and applications.
Dichlorodimethylsilane: Has two chlorine atoms, which makes it more reactive but less selective in certain reactions.
This compound is unique due to the presence of the 4-methylphenethyl group, which imparts specific chemical properties and reactivity, making it suitable for specialized applications in various fields.
属性
分子式 |
C11H17ClSi |
|---|---|
分子量 |
212.79 g/mol |
IUPAC 名称 |
chloro-dimethyl-[2-(4-methylphenyl)ethyl]silane |
InChI |
InChI=1S/C11H17ClSi/c1-10-4-6-11(7-5-10)8-9-13(2,3)12/h4-7H,8-9H2,1-3H3 |
InChI 键 |
ACUDXPNRJSJAAZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CC[Si](C)(C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11887272.png)

![Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B11887286.png)
![2H-Naphtho[1,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B11887291.png)
![Pyrazolo[1,5-a]pyridine-5-sulfonyl chloride](/img/structure/B11887297.png)



![Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]-](/img/structure/B11887334.png)
![6-Methoxy-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B11887341.png)
